![molecular formula C17H22BrNO2Si B2496853 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde CAS No. 1191422-81-7](/img/structure/B2496853.png)
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrole-2-carbaldehydes typically involves regiospecific modifications of pyrrole precursors, leveraging lithiation or metallation strategies for the introduction of functional groups at specific positions on the pyrrole ring. For instance, Denat et al. (1992) describe the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing methods that could be adaptable for synthesizing the target compound by modifying pyrrole precursors through metallation followed by functional group introductions (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Molecular Structure Analysis
Pyrrole derivatives exhibit a range of molecular conformations influenced by substituent effects. The introduction of bulky groups, such as trimethylsilyl or phenyl, can affect the molecule's geometry, electronic distribution, and intermolecular interactions. For example, studies on structurally related compounds highlight how substituents influence the molecular conformation and the electronic properties of the pyrrole ring, affecting its reactivity and physical properties (Low et al., 2007).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and coupling reactions. The presence of a trimethylsilyl group in the target compound suggests reactivity towards protiodesilylation, a common transformation that can lead to further functionalized products. Schultz and Antoulinakis (1996) discuss reactions of silyl-substituted compounds, providing a context for understanding potential reactivities of the trimethylsilyl group in pyrrole derivatives (Schultz & Antoulinakis, 1996).
科学的研究の応用
Novel Synthesis Methods
Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System : A novel synthesis method was developed using 1H-Pyrrole-2-carbaldehyde as a precursor, highlighting a new pathway for creating complex ring systems in organic chemistry (Koriatopoulou, Karousis, & Varvounis, 2008).
Synthesis of Antitumor Compounds : Research involving Taiwanofungus camphoratus identified novel compounds, including derivatives of 1H-pyrrole-2-carbaldehyde, which showed potential in inhibiting tumor cell proliferation (Jia et al., 2015).
Development of Group 14 5-Metallated Pyrrole-2-Carbaldehydes : This study explored the synthesis of new 5-metallated pyrrole-2-carbaldehydes, showcasing the chemical versatility of pyrrole derivatives (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Chemical Synthesis and Molecular Structures
Synthesis of Dihydro-Pyrrolo[1,2-a]indoles : The study details the condensation of pyrrole derivatives to create complex indole structures, illustrating the utility of pyrrole carbaldehydes in organic synthesis (Kametani, Takahashi, Ihara, & Fukumoto, 1976).
Formation of 3-Fluoropyrroles : This research highlights a methodology for synthesizing new 3-fluorinated pyrroles, demonstrating the chemical reactivity of pyrrole carbaldehyde derivatives (Surmont et al., 2009).
Mukaiyama Aldol Reactions of Aldehydes and Ketones : The study explores the use of pyrrole derivatives in Mukaiyama aldol reactions, furthering the understanding of their reactivity in complex organic reactions (Chintareddy, Wadhwa, & Verkade, 2009).
Safety and Hazards
特性
IUPAC Name |
4-bromo-5-phenyl-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2Si/c1-22(2,3)10-9-21-13-19-15(12-20)11-16(18)17(19)14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBBDGCMGORRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=C1C2=CC=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)
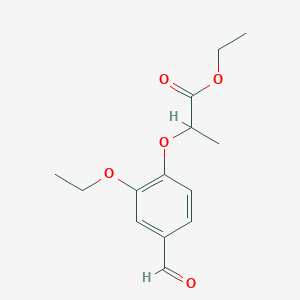
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
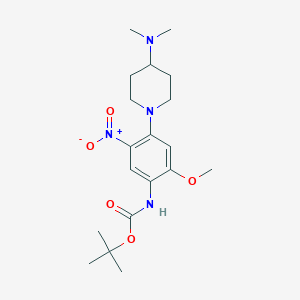
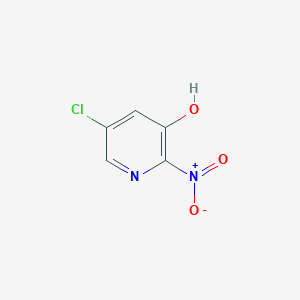
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
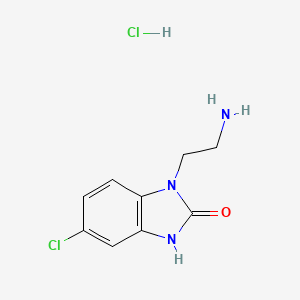
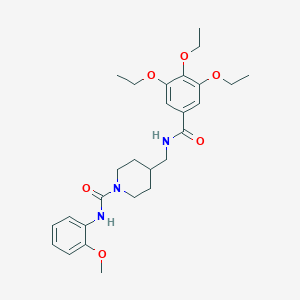
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
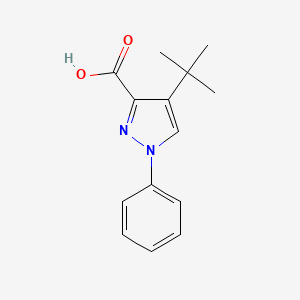
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)
